molecular formula C17H25N3O B12534509 N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide CAS No. 656835-92-6

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide

Cat. No.: B12534509
CAS No.: 656835-92-6
M. Wt: 287.4 g/mol
InChI Key: QVWPSBHQGKQUQY-UHFFFAOYSA-N
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Description

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide is a chemical compound that features a benzamide core linked to a piperidine ring through a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recoverable catalysts and low reaction times, are likely to be employed to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) and its downstream target genes, promoting apoptosis in tumor cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to induce HIF-1 expression and promote apoptosis sets it apart from other similar compounds.

Properties

CAS No.

656835-92-6

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide

InChI

InChI=1S/C17H25N3O/c1-2-3-12-18-17(20-13-8-5-9-14-20)19-16(21)15-10-6-4-7-11-15/h4,6-7,10-11H,2-3,5,8-9,12-14H2,1H3,(H,18,19,21)

InChI Key

QVWPSBHQGKQUQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(NC(=O)C1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

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